![molecular formula C9H11N5 B3019710 3-hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole CAS No. 1087792-21-9](/img/structure/B3019710.png)
3-hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole” is a novel heterocyclic ligand . It has a molecular weight of 189.22 .
Molecular Structure Analysis
The molecular structure of “3-hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole” is characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms . The InChI code for this compound is1S/C9H11N5/c1-7-12-13-9 (11-10)14 (7)8-5-3-2-4-6-8/h2-6H,10H2,1H3, (H,11,13)
. Chemical Reactions Analysis
The compound has been used to generate complexes with transition metal ions such as Cr (lll), Co (ll), and Cu (II) . The specifics of these reactions are not provided in the search results.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . .Scientific Research Applications
Green Chemistry
1,2,3-triazoles and their 1,2,4 counterparts have important applications in green chemistry . They are synthesized using nonconventional “green” sources for chemical reactions, including microwave, mechanical mixing, visible light, and ultrasound . The focus is on compounds/scaffolds that possess biological/pharmacophoric properties .
Biological/Pharmacophoric Properties
The 1,2,4-triazole systems are synthesized using classical and “green chemistry” conditions involving ultrasound chemistry and mechanochemistry . These compounds are developed for their biological/pharmacophoric properties .
Antibacterial Agents
Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . They have been proven to have significant antibacterial activity . This makes them important in the development of new potent and safe antimicrobial agents .
Antimicrobial Activity
The 1,2,4-triazole compounds are being researched for their antimicrobial activity . The rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
Anti-HIV Agents
Heterocycles based on the 1,2,3-triazole moiety have been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV activities .
Antitubercular Agents
The 1,2,3-triazole moiety is also used in the development of antitubercular agents .
Antiviral Agents
Compounds bearing the 1,2,3-triazole moiety have been shown to have antiviral activities .
Anticancer Agents
The 1,2,3-triazole moiety is also used in the development of anticancer agents .
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Mechanism of Action
Mode of Action
It is known that triazole compounds can interact with various targets, leading to changes in cellular processes . More research is required to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Triazole compounds have been shown to influence various pathways, including those involved in inflammation and apoptosis
Result of Action
Triazole compounds have been associated with neuroprotective and anti-inflammatory properties
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the activity of 3-hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole. More research is needed to understand how these factors influence the action of this compound.
properties
IUPAC Name |
(5-methyl-4-phenyl-1,2,4-triazol-3-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-7-12-13-9(11-10)14(7)8-5-3-2-4-6-8/h2-6H,10H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRVPEQUBAHPFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC=C2)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.